Z-Configuration of the Nerol Subunit Confers >Fourfold Difference in Parent Alcohol Odor Threshold Compared to the E-Isomer Geraniol
In a systematic structure-odor relationship study by Elsharif and Buettner (2018), the parent terpene alcohols geraniol (Z-isomer) and nerol (E-isomer) were directly compared for odor threshold in air via gas chromatography-olfactometry. Geraniol exhibited an odor threshold of 14 ng/L, while nerol—which forms the terpene backbone of neryl cinnamate—yielded an odor threshold of 60 ng/L [1]. This represents a 4.3-fold difference in odor potency attributable solely to the Z/E configuration at the C2–C3 double bond. While the study did not directly measure the odor thresholds of the cinnamate esters, the conserved spatial geometry of the terpene moiety in neryl cinnamate and geranyl cinnamate supports a class-level inference that the Z-configured ester will similarly exhibit altered odor potency and character relative to its E-configured analog. The study further demonstrated that the same Z/E configuration effect persisted across acetate ester derivatives (geranyl acetate vs. neryl acetate), reinforcing the generalizability of this geometric influence on olfactory properties [1].
| Evidence Dimension | Odor threshold in air (OT) of parent monoterpene alcohols, ng/L |
|---|---|
| Target Compound Data | Nerol (Z-configured parent alcohol of neryl cinnamate): OT = 60 ng/L |
| Comparator Or Baseline | Geraniol (E-configured parent alcohol of geranyl cinnamate): OT = 14 ng/L |
| Quantified Difference | Geraniol is 4.3-fold more potent (lower OT) than nerol; the Z/E geometric configuration at C2–C3 is the sole structural variable. |
| Conditions | Gas chromatography-olfactometry; odor threshold in air determined by panel assessment as described in J Agric Food Chem 2018, 66(10):2324-2333. |
Why This Matters
For fragrance formulators and procurement specialists, this evidence indicates that neryl cinnamate and geranyl cinnamate are not odor-equivalent substitutes; the Z-configured neryl ester is predicted to deliver a distinctly different olfactory intensity and character, requiring separate evaluation for fragrance accords.
- [1] Elsharif SA, Buettner A. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives. J Agric Food Chem. 2018;66(10):2324-2333. doi:10.1021/acs.jafc.6b04534. PMID: 27794602. View Source
